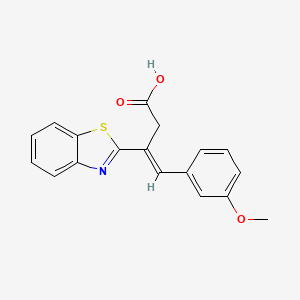

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid

Description

Contextual Significance of Benzothiazole-Based Compounds

Benzothiazoles constitute a class of heterocyclic compounds characterized by a fused benzene and thiazole ring system, distinguished by the presence of sulfur and nitrogen atoms. Their planar aromatic structure enables π-π stacking interactions with biological macromolecules, while the electron-rich thiazole ring facilitates hydrogen bonding and dipole-dipole interactions. These properties underpin their widespread use in medicinal chemistry:

- Pharmacological Versatility : Benzothiazole derivatives exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. For example, the FDA-approved drug pramipexole (used in Parkinson’s disease) incorporates a benzothiazole-like aminothiazole moiety.

- Privileged Scaffold Status : The benzothiazole nucleus serves as a "molecular passport" for crossing biological barriers, enhancing bioavailability and target engagement.

Table 1 : Key Benzothiazole-Based Drugs and Their Applications

| Compound | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Pramipexole | Parkinson’s Disease | Dopamine D2/D3 Receptor Agonism |

| Zopolrestat | Diabetic Complications | Aldose Reductase Inhibition |

| Lubeluzole | Ischemic Stroke | Sodium/Calcium Channel Modulation |

Historical Development of But-3-enoic Acid Derivatives

But-3-enoic acid derivatives, characterized by a conjugated double bond and carboxylic acid group, emerged in the mid-20th century as intermediates in organic synthesis. Their α,β-unsaturated system enables Michael additions and Diels-Alder reactions, making them valuable for constructing complex molecules. Key milestones include:

- Synthetic Innovations : The Ugi four-component reaction (utilizing maleic anhydride and amines) streamlined the production of functionalized butenoic acid derivatives, as demonstrated in the synthesis of 4-benzothiazol-2-ylamino-4-oxo-2-butenoic acid.

- Biological Relevance : Introduction of aryl substituents (e.g., methoxyphenyl groups) enhanced these compounds’ bioactivity by modulating electronic and steric properties.

Research Trajectory and Contemporary Academic Interest

Recent studies on 3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid focus on its dual functionality:

- Anticancer Potential : The benzothiazole moiety intercalates with DNA, while the methoxyphenyl group induces apoptosis via reactive oxygen species (ROS) generation.

- Antimicrobial Activity : Structural analogs demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption and enzyme inhibition.

Computational Advances : Density functional theory (DFT) calculations predict optimal binding conformations with tyrosine kinases and bacterial efflux pumps, guiding rational design.

Theoretical Foundations for Structure-Activity Analysis

The compound’s bioactivity arises from synergistic interactions between its structural domains:

- Benzothiazole Ring :

- Methoxyphenyl Substituent :

- But-3-enoic Acid Chain :

Table 2 : Structural Features and Associated Bioactivities

| Structural Element | Electronic Effects | Biological Impact |

|---|---|---|

| Benzothiazole S Atom | Electrophilic Character | Enzyme Inhibition (e.g., Topoisomerase II) |

| Methoxy Group (-OCH₃) | Electron Donation (+M Effect) | Enhanced Membrane Permeability |

| α,β-Unsaturated Acid | Electron-Withdrawing | ROS Generation via Redox Cycling |

Properties

IUPAC Name |

(E)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-22-14-6-4-5-12(10-14)9-13(11-17(20)21)18-19-15-7-2-3-8-16(15)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZMANTZZFBIJO-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C(\CC(=O)O)/C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831179 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-aminothiophenol with an appropriate acid chloride under acidic conditions.

Coupling with Methoxyphenyl Group: The benzothiazole derivative is then coupled with a methoxyphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Introduction of Butenoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, amine or thiol-substituted compounds.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Industrial Chemistry: It serves as a precursor for the synthesis of various dyes and pigments used in the textile and printing industries.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell division and DNA replication.

Pathways Involved: It interferes with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structural analogues and their distinguishing features:

Commercial and Pharmacological Relevance

- Commercial Availability : The benzyloxy derivative is marketed as a building block (e.g., by CymitQuimica), priced at €500/250 mg, indicating high demand for benzothiazole-based intermediates .

Biological Activity

3-(1,3-Benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a benzothiazole ring, a methoxy-substituted phenyl group, and a butenoic acid moiety, which contribute to its interactions with various biological targets.

- Molecular Formula : C18H15NO3S

- Molecular Weight : 325.4 g/mol

- IUPAC Name : (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid

The biological activity of 3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzothiazole moiety is known for its capacity to intercalate with DNA, potentially inhibiting enzyme activities crucial for cellular processes. The presence of the methoxy group enhances binding affinity and specificity towards these targets through hydrogen bonding and other non-covalent interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in various models, possibly through the modulation of inflammatory cytokines and pathways .

Structure-Activity Relationship

The structural features of 3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid significantly influence its biological activity. The methoxy group enhances lipophilicity, facilitating better membrane permeability compared to structurally similar compounds. This property is critical for its efficacy in biological applications.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(1,3-Benzothiazol-2-yl)-4-phenylbut-3-enoic acid | Lacks methoxy group | May exhibit different binding properties |

| 3-(1,3-Benzothiazol-2-yl)-4-(2-hydroxyphenyl)but-3-enoic acid | Contains hydroxy group instead of methoxy | Hydroxy group affects solubility and reactivity |

| 3-(1,3-Benzothiazol-2-yl)-4-(4-methoxyphenyl)but-3-enoic acid | Methoxy group in a different position | Positioning may influence biological activity |

| 3-(1,3-Benzothiazol-2-yl)-4-(3-hydroxyphenyl)but-3-enoic acid | Hydroxy group instead of methoxy | Alters interaction dynamics with biological targets |

Case Studies

Several studies have documented the biological effects of 3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)but-3-enoic acid:

- Antimicrobial Study : A study demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, showing potential as a therapeutic agent in treating bacterial infections.

- Cancer Cell Line Research : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation in a dose-dependent manner, suggesting its potential as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.